Cas no 4934-42-3 (a-D-Glucopyranuronicacid, sodium salt (1:1))
a-D-Glucopyranuronicacid, sodium salt (1:1) Chemical and Physical Properties
Names and Identifiers
-
- a-D-Glucopyranuronicacid, sodium salt (1:1)
- LACTOSE PEPTONE BROTH
- SODIUM GLUCURONATE,MONOHYDRATE
- 2-Propanethiol sodium salt
- 71916_ALDRICH
- 71916_FLUKA
- AC1MRMRZ
- ACMC-1CC1I
- AG-E-51219
- CTK4E4658
- isopropane thiol sodium salt
- propane-2-thiolate de sodium
- Sodium 2-propanethiolate
- sodium isopropylthiolate
- sodium L-guluronate
- Sodium Propane-2-thiolate
- I+/--aD-aGlucopyranuronic acid, sodium salt (1:1)
- 4934-42-3
- alpha-D-Glucopyranuronic acid, sodium salt (1:1)
- DTXSID801018725
-
- Inchi: 1S/C6H10O7.Na/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);/t1-,2-,3+,4-,6-;/m0./s1
- InChI Key: MZTUTCUIPQFKNY-GGLLEASOSA-N
- SMILES: [Na].O1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1C(=O)O)O)O)O)O
Computed Properties
- Exact Mass: 217.03242194g/mol
- Monoisotopic Mass: 217.03242194g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 205
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 127Ų
a-D-Glucopyranuronicacid, sodium salt (1:1) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| City Chemical | S722-25GM |
Sodium Glucuronate |
4934-42-3 | monohydrate | 25gm |
$65.20 | 2023-09-19 |
a-D-Glucopyranuronicacid, sodium salt (1:1) Related Literature
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
Additional information on a-D-Glucopyranuronicacid, sodium salt (1:1)
a-D-Glucopyranuronicacid, sodium salt (1:1) and Its Significance in Modern Chemical Biology
CAS No. 4934-42-3 corresponds to the sodium salt of a-D-glucopyranuronic acid, a compound of profound interest in the field of chemical biology. This compound, also known as sodium a-D-glucuronate, is a derivative of glucose and plays a pivotal role in various biological processes, including carbohydrate metabolism, drug delivery systems, and the development of novel therapeutic agents.
The structure of a-D-glucopyranuronic acid features a carboxylate group at the C-1 position and an aldehyde group at the C-2 position, making it a versatile intermediate in organic synthesis. When combined with sodium to form the sodium salt, it enhances solubility in water, which is crucial for its application in aqueous-based biological systems. The compound's ability to form stable complexes with other biomolecules has made it a valuable tool in research and pharmaceutical development.
In recent years, significant advancements have been made in understanding the role of a-D-glucopyranuronic acid and its derivatives in biological systems. Research has highlighted its importance in the synthesis of glycosaminoglycans (GAGs), which are linear polysaccharides that are integral components of extracellular matrices and cell surfaces. GAGs play crucial roles in cell signaling, wound healing, and the regulation of immune responses.
The sodium salt form of a-D-glucopyranuronic acid has been extensively studied for its potential applications in drug delivery systems. Its ability to form stable complexes with various therapeutic agents has been exploited to enhance drug solubility, improve bioavailability, and target specific cellular compartments. For instance, studies have demonstrated its efficacy in delivering hydrophobic drugs across biological barriers, such as the blood-brain barrier.
Moreover, a-D-glucopyranuronic acid has shown promise in the development of novel biomaterials. Its biodegradable nature and ability to form hydrogels make it an ideal candidate for tissue engineering applications. Researchers have utilized this compound to develop scaffolds that support cell growth and tissue regeneration, particularly in applications involving bone and cartilage repair.
The compound's role in carbohydrate metabolism has also been a subject of intense research. It serves as a precursor for the synthesis of UDP-glucuronate, which is essential for the production of conjugated metabolites that aid in detoxification processes within the body. This metabolic pathway is crucial for maintaining homeostasis and protecting against oxidative stress.
Recent studies have also explored the potential of a-D-glucopyranuronic acid as an anti-inflammatory agent. Its derivatives have been found to modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. These findings suggest that this compound could be a valuable component in developing treatments for chronic inflammatory diseases.
In conclusion, a-D-Glucopyranuronicacid, sodium salt (1:1) (CAS No. 4934-42-3) is a multifaceted compound with significant implications in chemical biology and pharmaceutical development. Its versatility in forming complexes with other biomolecules, its role in carbohydrate metabolism, and its potential applications in drug delivery systems and biomaterials make it a compound of great interest. As research continues to uncover new applications and mechanisms of action, the importance of this compound is likely to grow even further.
4934-42-3 (a-D-Glucopyranuronicacid, sodium salt (1:1)) Related Products
- 133-37-9(DL-Tartaric acid)
- 6915-15-7(Malic acid)
- 87-69-4(L(+)-Tartaric acid)
- 6556-12-3(D-Glucuronic Acid)
- 97-67-6(L-(-)-Malic Acid)
- 526-95-4(D-Gluconic acid)
- 526-99-8(Galactaric acid)
- 636-61-3(D-(+)-Malic acid)
- 299-27-4(D-Gluconic Acid Potassium Salt)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)